1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide
Overview
Description
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C18H28FN2O4S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
The synthesis of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the Fluoro and Methoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Mechanism of Action
The mechanism of action of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine: This compound lacks the carboxamide group, making it less versatile in certain reactions.
N-(3-methylbutyl)piperidine-4-carboxamide: This compound lacks the sulfonyl and fluoro groups, affecting its chemical reactivity and biological activity.
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-methylbutyl)piperidine: This compound lacks the carboxamide group, which may influence its solubility and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-13(2)6-9-20-18(22)14-7-10-21(11-8-14)26(23,24)17-12-15(19)4-5-16(17)25-3/h4-5,12-14H,6-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIYDAOKWSXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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